5-bromo-2-iodo-N-propylbenzamide
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Overview
Description
5-Bromo-2-iodo-N-propylbenzamide is an organic compound with the molecular formula C10H11BrINO. It is a derivative of benzamide, featuring bromine and iodine atoms substituted at the 5th and 2nd positions of the benzene ring, respectively, and a propyl group attached to the nitrogen atom of the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-iodo-N-propylbenzamide typically involves the following steps:
Bromination: The starting material, 2-iodobenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) to introduce the bromine atom at the 5th position of the benzene ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and N-alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-iodo-N-propylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide group and the aromatic ring.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the bromine or iodine atoms.
Oxidation Products: Compounds with oxidized amide groups or aromatic rings.
Reduction Products: Compounds with reduced amide groups or aromatic rings.
Scientific Research Applications
5-Bromo-2-iodo-N-propylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly in the development of pharmaceuticals targeting specific enzymes or receptors.
Material Science: The compound can be utilized in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study protein-ligand interactions and enzyme kinetics
Mechanism of Action
The mechanism of action of 5-bromo-2-iodo-N-propylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The bromine and iodine atoms can participate in halogen bonding interactions, enhancing the compound’s binding affinity and specificity. The propyl group may contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodobenzamide: Lacks the propyl group, which may affect its biological activity and solubility.
2-Iodo-N-propylbenzamide: Lacks the bromine atom, which may influence its reactivity and binding properties.
5-Bromo-N-propylbenzamide: Lacks the iodine atom, which may alter its chemical and biological behavior.
Uniqueness
5-Bromo-2-iodo-N-propylbenzamide is unique due to the presence of both bromine and iodine atoms, which can participate in diverse chemical reactions and interactions. The propyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in medicinal applications.
Properties
IUPAC Name |
5-bromo-2-iodo-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrINO/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h3-4,6H,2,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDGJUZRXAOFMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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